Ethyl Tetrazole-5-Carboxylate

Descripción general

Descripción

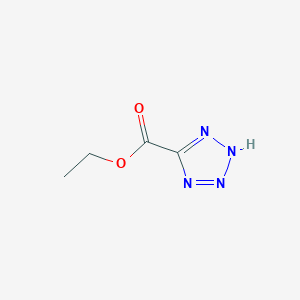

Ethyl Tetrazole-5-Carboxylate is a chemical compound with the molecular formula C4H6N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl Tetrazole-5-Carboxylate can be synthesized through several methods. One common approach involves the reaction of an amide with diazirine, which produces an imine. This imine then reacts with argon to produce this compound . Another method involves the in situ hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt, which yields the desired compound .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods are designed to be non-toxic, easy to extract, and cost-effective, resulting in good to excellent yields .

Análisis De Reacciones Químicas

Coordination Chemistry

The ethyl ester undergoes in situ hydrolysis to form tetrazole-5-carboxylate ligands, which coordinate with transition metals :

-

Cu(II), Zn(II), Pb(II), Cd(II) complexes : Formed in aqueous methanol at room temperature.

-

Structure : Tetrazole-carboxylate acts as a bridging ligand, creating polymeric networks (e.g., [Cd(ttzCOO)(H₂O)]·½H₂O) .

Key Data :

Reduction Reactions

The ester group is reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H) :

Cycloaddition Reactions

This compound derivatives participate in hetero-Diels-Alder reactions :

-

Example : Reaction with methyl vinyl ketone dimer forms pyrano[2,3-c]pyridazine derivatives .

-

Conditions : CH₂Cl₂, Na₂CO₃, RT, 30 hours.

Table 2: Cycloaddition Parameters

| Dienophile | Product | Key Interactions | Yield | Source |

|---|---|---|---|---|

| Methyl vinyl ketone dimer | Hexahydro-7H-pyrano[2,3-c]pyridazine | LUMOₐzoalkene-HOMOdienophile | 29–90% |

Thermal Behavior

While direct decomposition data for this compound is limited, studies on related tetrazoles suggest:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl Tetrazole-5-Carboxylate is utilized in several key areas:

Medicinal Chemistry

ETC serves as a bioisostere for carboxylic acids, contributing to drug design by improving the stability and efficacy of pharmaceutical compounds. Its applications include:

- Anticancer Activity : ETC derivatives have shown significant inhibition of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). For instance, studies report IC values as low as 0.090–0.650 μM against these cells, indicating potent anticancer properties .

- Mechanism of Action : ETC is known to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. Additionally, it induces apoptosis in cancer cells through mitochondrial pathways.

Organic Synthesis

ETC is employed as a reagent in organic synthesis for constructing more complex molecules. Its versatility allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : Produces different derivatives.

- Reduction : Yields reduced forms of the compound.

- Substitution : Facilitates the replacement of functional groups.

Industrial Applications

In the industrial sector, ETC is used in the production of various chemicals and materials due to its favorable properties:

- Green Chemistry : The synthesis methods often utilize eco-friendly approaches, such as water as a solvent and moderate reaction conditions, making it a sustainable option for industrial processes.

ETC exhibits several pharmacological activities beyond its anticancer properties:

- Antimicrobial Effects : Research indicates potential antimicrobial properties, making it relevant for developing new antibiotics.

- Nootropic Effects : Some studies suggest that ETC may enhance cognitive functions.

Anticancer Efficacy

A study explored a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, including derivatives of ETC. These compounds effectively inhibited tubulin polymerization and demonstrated significant antiproliferative activity against multiple human cancer cell lines.

Mechanism Exploration

Another investigation focused on how ETC induces apoptosis in SGC-7901 cells, revealing that it causes cell cycle arrest at the G2/M phase followed by increased apoptotic markers like caspase activation.

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| ETC | A549 | 0.090–0.650 | Inhibition of tubulin polymerization |

| ETC | HeLa | 0.090–0.650 | Induction of apoptosis |

| ETC | SGC-7901 | 0.090–0.650 | Disruption of microtubule dynamics |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Moderate anticancer activity |

| 2H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Lower stability compared to ETC |

| This compound | Tetrazole derivative | High potency against cancer cells |

Mecanismo De Acción

The mechanism of action of Ethyl Tetrazole-5-Carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparación Con Compuestos Similares

- 1H-Tetrazole-5-Carboxylic Acid Ethyl Ester

- Ethyl Tetrazolate-5-Carboxylate

- 2H-Tetrazole-5-Carboxylic Acid Ethyl Ester

Uniqueness: Ethyl Tetrazole-5-Carboxylate is unique due to its specific structural configuration, which allows it to act as a versatile building block in organic synthesis and a bioisostere in medicinal chemistry. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .

Actividad Biológica

Ethyl Tetrazole-5-Carboxylate (ETC), with the molecular formula CHNO, is a tetrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ETC, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and data.

Overview of this compound

ETC is characterized by a five-membered ring containing four nitrogen atoms, which imparts significant chemical reactivity and biological relevance. The tetrazole ring acts as a biomimic of carboxylic acid functional groups, enhancing the compound's stability and activity in biological systems .

Target Interactions

ETC primarily interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action includes:

- Inhibition of Tubulin Polymerization : Studies have shown that ETC can inhibit tubulin polymerization, thus disrupting microtubule dynamics which are essential for cell division. This property positions ETC as a potential anticancer agent .

- Induction of Apoptosis : Compounds derived from the tetrazole scaffold, including ETC, have been observed to induce apoptosis in cancer cells through mitochondrial pathways. This involves the activation of caspases, which are crucial for the apoptotic process .

Pharmacological Activities

ETC exhibits a range of pharmacological activities:

- Anticancer Activity : Research indicates that ETC derivatives can significantly inhibit the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer). For instance, one study reported IC values as low as 0.090–0.650 μM against these cell lines .

- Antimicrobial Effects : The compound has shown potential antimicrobial properties, making it relevant in the development of new antibiotics.

- Nootropic Effects : Some studies suggest that ETC may possess nootropic properties, enhancing cognitive functions.

Table 1: Biological Activity of this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.090–0.650 | Inhibition of tubulin polymerization |

| This compound | HeLa | 0.090–0.650 | Induction of apoptosis |

| This compound | SGC-7901 | 0.090–0.650 | Disruption of microtubule dynamics |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Moderate anticancer activity |

| 2H-Tetrazole-5-Carboxylic Acid | Carboxylic Acid | Lower stability compared to ETC |

| This compound | Tetrazole derivative | High potency against cancer cells |

Case Studies

- Anticancer Efficacy : A study investigated a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, including derivatives of ETC. These compounds were found to inhibit tubulin polymerization effectively and showed significant antiproliferative activity against multiple human cancer cell lines .

- Mechanism Exploration : Another study focused on the mechanism by which ETC induces apoptosis in SGC-7901 cells, demonstrating cell cycle arrest at the G2/M phase followed by increased apoptotic markers such as caspase activation .

Propiedades

IUPAC Name |

ethyl 2H-tetrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEHAOGLPHSQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427236 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55408-10-1 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eethyl 1H-tetrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structures obtained for the Manganese and Zinc complexes with Ethyl Tetrazole-5-Carboxylate?

A1: Determining the crystal structures of the Manganese [] and Zinc [] complexes with this compound provides crucial insights into how this ligand coordinates with metal ions. Both complexes exhibit a distorted octahedral geometry around the metal center, with this compound acting as a bidentate ligand through its nitrogen atoms. Understanding these structural features is essential for comprehending the complexes' properties, including their photoluminescence and potential applications as functional materials.

Q2: How does this compound contribute to the photoluminescent properties of the complexes described in the research?

A2: While the research primarily focuses on structural elucidation, it does mention that the complexes exhibit photoluminescence. [] Further investigation is needed to ascertain the specific role of this compound in this phenomenon. Possibilities include influencing the electronic transitions within the complex or facilitating energy transfer processes.

Q3: Are there different stable forms of this compound?

A3: Yes, this compound can exist in different tautomeric forms, specifically 1H- and 2H- tautomers. [] These tautomers differ in the position of a hydrogen atom within the tetrazole ring. The specific tautomeric form present can influence the compound's reactivity and coordination behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.